molecular formula C12H17NO B2509544 1-(2-Amino-5-tert-butylphenyl)ethan-1-one CAS No. 126272-91-1

1-(2-Amino-5-tert-butylphenyl)ethan-1-one

Cat. No.: B2509544
CAS No.: 126272-91-1
M. Wt: 191.274
InChI Key: JNBAIPBJSKSQBY-UHFFFAOYSA-N
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Description

1-(2-Amino-5-tert-butylphenyl)ethan-1-one is an organic compound with the molecular formula C12H17NO It is characterized by the presence of an amino group and a tert-butyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butylphenol and acetonitrile.

    Nitration: The phenol is nitrated to introduce a nitro group at the ortho position relative to the tert-butyl group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting 2-amino-5-tert-butylphenol is then acylated with acetic anhydride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by acylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-tert-butylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Amino-5-tert-butylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone moiety can participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-5-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a tert-butyl group.

    1-(2-Amino-5-ethylphenyl)ethan-1-one: Similar structure but with an ethyl group instead of a tert-butyl group.

    1-(2-Amino-5-isopropylphenyl)ethan-1-one: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

1-(2-Amino-5-tert-butylphenyl)ethan-1-one is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it distinct from other similar compounds with smaller alkyl groups.

Properties

IUPAC Name

1-(2-amino-5-tert-butylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8(14)10-7-9(12(2,3)4)5-6-11(10)13/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBAIPBJSKSQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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